molecular formula C22H26N6O3 B2804730 2-(cyanomethyl)-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223793-40-5

2-(cyanomethyl)-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2804730
CAS No.: 1223793-40-5
M. Wt: 422.489
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyanomethyl)-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines

Preparation Methods

The synthesis of 2-(cyanomethyl)-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazoloquinazoline core through cyclization reactions, followed by functional group modifications to introduce the cyanomethyl, cyclohexyl, and isobutyl groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(cyanomethyl)-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has shown potential in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(cyanomethyl)-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways by binding to active sites or allosteric sites, thereby modulating the activity of the target proteins. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds include other triazoloquinazoline derivatives, such as:

Properties

IUPAC Name

2-(cyanomethyl)-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-14(2)13-26-20(30)17-9-8-15(19(29)24-16-6-4-3-5-7-16)12-18(17)28-21(26)25-27(11-10-23)22(28)31/h8-9,12,14,16H,3-7,11,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFWWUNMOMYEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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